N-(2-Pentynyl)phthalimide
Overview
Description
N-(2-Pentynyl)phthalimide: is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol. This compound is part of the phthalimide family, which are known for their diverse applications in organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
From Phthalic Anhydride and 2-Pentynylamine: The compound can be synthesized by reacting phthalic anhydride with 2-pentynylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under reflux conditions.
From Phthalimide and 2-Pentyne: Another method involves the nucleophilic substitution reaction of phthalimide with 2-pentyne in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phthalimide group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly employed.
Substitution: Strong bases like sodium hydride (NaH) or alkyl lithium reagents are used.
Major Products Formed:
Oxidation: Phthalic acid derivatives or ketones.
Reduction: Phthalimide amine derivatives.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Mechanism of Action
Target of Action
N-(2-Pentynyl)phthalimide is a derivative of phthalimide . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . .
Mode of Action
For instance, some phthalimide derivatives play a role in histone deacetylase (HDAC) inhibition .
Biochemical Pathways
Phthalimides are known to be involved in various biochemical pathways due to their core structures being frequently encountered in natural products, pharmaceuticals, and agrochemicals .
Result of Action
Phthalimides and their derivatives are known to have various biological activities, including anti-inflammatory effects and α-tnf inhibition .
Scientific Research Applications
Chemistry: N-(2-Pentynyl)phthalimide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting various diseases. Industry: It is utilized in the manufacturing of specialty chemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
N-(4-Pentynyl)phthalimide: Similar structure but with a different alkyl chain length.
N-(2-Butynyl)phthalimide: Similar core structure but with a shorter alkynyl group.
Uniqueness: N-(2-Pentynyl)phthalimide is unique due to its specific alkynyl chain length, which influences its reactivity and applications compared to its analogs.
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Properties
IUPAC Name |
2-pent-2-ynylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFAGDNPORPFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429051 | |
Record name | N-(2-Pentynyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339310-24-6 | |
Record name | N-(2-Pentynyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Pentynyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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